molecular formula C13H10N2OS2 B2744309 N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide CAS No. 896343-64-9

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide

Cat. No.: B2744309
CAS No.: 896343-64-9
M. Wt: 274.36
InChI Key: HDVIUMCPUGHNSN-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide is a synthetic heterocyclic amide derivative intended for research use in chemical and pharmaceutical investigations. This compound is part of a class of molecules featuring a thiophene ring system, an amide linkage, and a methylsulfanyl (methylthio) substituent, which are known to contribute to diverse biological activities and chemical properties. The structural motif of the 3-cyanothiophene-2-amine precursor is well-established in medicinal chemistry research . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Researchers exploring structure-activity relationships in heterocyclic compounds may find this benzamide derivative particularly valuable for its potential biological properties. Compounds with similar structural frameworks, particularly those containing the N-(3-cyanothiophen-2-yl)amide moiety, have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal effects against various Candida species, as determined by standardized microdilution methods . Furthermore, research on structurally analogous heterocyclic amides has revealed moderate antioxidant properties through ABTS radical scavenging assays, suggesting potential applications in oxidative stress research . The presence of both cyanothiophene and methylsulfanylbenzamide components in a single molecular architecture offers researchers a unique chemical entity for investigating synergistic effects and novel mechanisms of action. The compound's mechanism of action, while not fully characterized for this specific derivative, may involve interactions with biological targets through its amide linkage and electron-deficient cyanothiophene system. Similar compounds have been investigated for their potential to interact with DNA bases such as guanine, thymine, adenine, and cytosine, as suggested by computational studies including electrophilicity-based charge transfer (ECT) analysis and charge transfer (ΔN) calculations . Researchers should employ appropriate handling procedures and personal protective equipment when working with this compound, though specific hazard information should be verified through Safety Data Sheets. As with all research chemicals, this product is designated For Research Use Only and is not manufactured for human, veterinary, or household use.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-17-11-4-2-3-9(7-11)12(16)15-13-10(8-14)5-6-18-13/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVIUMCPUGHNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated carboxylic acid derivative. One common method involves reacting 2-aminothiophene-3-carbonitrile with 3-methylsulfanylbenzoic acid under specific reaction conditions to form the desired amide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the methylsulfanyl group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring or the methylsulfanyl group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzamide derivatives with different functional groups.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound can interact with DNA bases, leading to potential antimicrobial and antioxidant activities . The exact pathways and molecular targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide with structurally related benzamide derivatives:

Compound Name Benzamide Substituent Heterocyclic Amine Molecular Formula Key Properties/Applications Reference
This compound 3-(methylsulfanyl) 3-cyanothiophen-2-yl C₁₃H₉N₂OS₂ Unknown (structural focus) -
N-(3-cyanothiophen-2-yl)-3-(trifluoromethyl)benzamide 3-(trifluoromethyl) 3-cyanothiophen-2-yl C₁₃H₇F₃N₂OS Unknown (electron-withdrawing substituent)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-(trifluoromethyl) 3-(1-methylethoxy)phenyl C₁₇H₁₄F₃NO₂ Fungicide (agricultural use)
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide 2-chloro-3-(methylsulfanyl)-4-(trifluoromethyl) 1-methyl-1H-tetrazol-5-yl C₁₁H₉ClF₃N₅O₂S·Na Herbicide (sodium salt form)
Key Observations:

In contrast, the trifluoromethyl (-CF₃) group in the analog from is strongly electron-withdrawing, which may increase resistance to enzymatic degradation but reduce bioavailability .

Heterocyclic Amine Variations: The cyanothiophene moiety in the target compound introduces π-conjugation and polarity, which could modulate binding affinity in biological systems. The tetrazolyl group in the sodium salt analog () is nitrogen-rich, enabling hydrogen bonding and improving herbicidal activity .

Biological Activity Trends :

  • Compounds with methylsulfanyl (e.g., the sodium salt in ) are associated with herbicidal applications, suggesting this group may disrupt plant-specific pathways.
  • Trifluoromethyl -substituted benzamides (e.g., flutolanil) are widely used as fungicides, indicating substituent-dependent target specificity .

Biological Activity

N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a unique combination of a benzamide moiety and a thiophene ring with a cyano group. Its chemical formula is C12H10N2OSC_{12}H_{10}N_{2}OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural characteristics contribute significantly to its biological activity.

Research indicates that this compound acts primarily as an inhibitor of histone deacetylases (HDACs) . HDACs are essential in regulating gene expression and are implicated in various diseases, particularly cancer. By inhibiting these enzymes, the compound may enhance acetylation levels of histones, leading to altered gene expression profiles conducive to anti-cancer effects.

1. Histone Deacetylase Inhibition

  • Biological Activity : The compound has been shown to inhibit HDAC activity effectively.
  • Implications : This inhibition can lead to increased expression of tumor suppressor genes and decreased expression of oncogenes, potentially resulting in anti-tumor effects.

2. Anticancer Properties

  • Mechanism : The alteration in gene expression due to HDAC inhibition may induce apoptosis in cancer cells.
  • Research Findings : Studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Component Description Impact on Activity
Benzamide MoietyProvides a scaffold for binding to HDACsEssential for HDAC inhibitory activity
Cyano GroupEnhances electron-withdrawing propertiesIncreases binding affinity
Methylsulfanyl SubstitutionMay influence lipophilicity and cellular uptakeAffects overall bioavailability

Case Study 1: Inhibition of Tumor Growth

A recent study evaluated the effect of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anti-cancer agent.

Case Study 2: Mechanistic Insights

In vitro assays demonstrated that treatment with the compound led to increased levels of acetylated histones in cancer cell lines. This finding corroborates its role as an HDAC inhibitor and suggests a mechanism through which it may exert its anticancer effects.

Q & A

Q. What are the common synthetic routes for N-(3-cyanothiophen-2-yl)-3-(methylsulfanyl)benzamide?

The synthesis typically involves multi-step reactions:

  • Thiophene ring formation : Cyclization of precursors under acidic/basic conditions to form the 3-cyanothiophene moiety.
  • Coupling reactions : Amide bond formation between 3-(methylsulfanyl)benzoyl chloride and the 3-cyanothiophen-2-amine intermediate, catalyzed by triethylamine in solvents like dichloromethane or acetonitrile .
  • Purification : Column chromatography or recrystallization, monitored via thin-layer chromatography (TLC) and characterized by NMR and IR spectroscopy .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to identify aromatic protons, methylsulfanyl groups, and cyano substituents.
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C14_{14}H11_{11}N2_2OS2_2).
  • Infrared (IR) spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O) .

Q. What preliminary biological activities have been reported?

Initial studies highlight:

  • Enzyme inhibition : Potential as a kinase or protease inhibitor, assessed via enzymatic assays (e.g., IC50_{50} determination).
  • Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction conditions for synthesis?

DFT calculations (e.g., B3LYP hybrid functional) predict electronic properties and transition states:

  • Reaction mechanism : Modeling amide bond formation to identify rate-limiting steps.
  • Solvent effects : Comparing polar (acetonitrile) vs. non-polar (dichloromethane) solvents on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in IC50_{50} values or selectivity may arise due to:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural analogs : Compare with derivatives (e.g., replacing methylsulfanyl with isopropylthio) to isolate structure-activity relationships (SAR) .

Q. How is the compound’s enzyme inhibition mechanism elucidated?

Advanced methods include:

  • X-ray crystallography : Co-crystallization with target enzymes (e.g., PDB deposition).
  • Molecular docking : Simulations (e.g., AutoDock) to map binding interactions, validated by mutagenesis studies .

Q. What methodologies improve synthetic yield and purity?

  • Catalyst optimization : Screen bases (e.g., DMAP vs. triethylamine) for coupling efficiency.
  • Temperature control : Low-temperature reactions to minimize side products.
  • HPLC purification : Reverse-phase chromatography for >95% purity .

Q. How are pharmacokinetic properties (ADME) assessed in preclinical studies?

  • In vitro models : Caco-2 cells for permeability; microsomal stability assays.
  • Metabolite identification : LC-MS/MS to detect oxidation products (e.g., sulfoxide formation) .

Methodological Considerations

Q. What computational tools predict SAR for derivatives?

  • QSAR models : Use descriptors like LogP, polar surface area, and Hammett constants.
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modification .

Q. How are spectroscopic data interpreted for structural ambiguity?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • X-ray diffraction : Absolute configuration determination for chiral centers .

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